

# (R)-1-(Furan-2-yl)ethanol chemical structure and stereochemistry

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## Compound of Interest

Compound Name: (R)-1-(Furan-2-yl)ethanol

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An In-depth Technical Guide to **(R)-1-(Furan-2-yl)ethanol**: Chemical Structure, Stereochemistry, and Synthetic Applications

## Introduction

**(R)-1-(Furan-2-yl)ethanol** is a valuable chiral building block of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, which combines a stereogenic center with a furan ring, makes it a versatile precursor for a wide array of complex and biologically active molecules.[2] The furan moiety itself is a privileged scaffold in drug discovery, present in numerous compounds with antimicrobial, anti-inflammatory, and anticancer effects.[3]

The introduction of a chiral center in 1-(Furan-2-yl)ethanol gives rise to (R) and (S) enantiomers, which can exhibit distinct interactions with biological macromolecules like enzymes and receptors. This stereochemical difference is crucial in drug development, as it can lead to significant variations in efficacy, potency, and toxicity.[3] Specifically, **(R)-1-(Furan-2-yl)ethanol** is a key precursor for the synthesis of several naturally occurring bioactive compounds, including piperidine alkaloids and  $\alpha,\beta$ -unsaturated  $\delta$ -lactones, which have demonstrated antifungal, antibiotic, and cytotoxic properties.[3][4] This guide provides a comprehensive overview of its structure, properties, stereochemistry, synthesis, and applications for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**(R)-1-(Furan-2-yl)ethanol** consists of a furan ring substituted at the 2-position with a 1-hydroxyethyl group. The stereogenic center is located at the carbon atom bearing the hydroxyl group, with the "(R)" designation indicating the specific spatial arrangement of the substituents according to the Cahn-Ingold-Prelog convention.

## Physicochemical and Spectroscopic Data

Quantitative data for **(R)-1-(Furan-2-yl)ethanol** are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers and Physical Properties of **(R)-1-(Furan-2-yl)ethanol**

Property	Value	Reference
IUPAC Name	<b>(1R)-1-(furan-2-yl)ethanol</b>	<a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	27948-61-4	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	112.13 g/mol	<a href="#">[5]</a>
Appearance	Liquid	<a href="#">[6]</a> <a href="#">[7]</a>
InChI Key	UABXUIWIFUZYQK-RXMQYKEDSA-N	<a href="#">[5]</a> <a href="#">[6]</a>
Canonical SMILES	C--INVALID-LINK-- C1=CC=CO1	<a href="#">[6]</a> <a href="#">[8]</a>
Purity	≥95%	<a href="#">[6]</a> <a href="#">[7]</a>
Density	1.078 g/mL at 20 °C (for racemic)	<a href="#">[9]</a>
Boiling Point	167-170 °C (for racemic)	<a href="#">[9]</a>

| Storage | Store in freezer, under -20°C, sealed in dry conditions [\[8\]](#) |

Table 2: Spectroscopic Data for 1-(Furan-2-yl)ethanol

Spectroscopy	Wavenumber/Chemical Shift ( $\delta$ )	Assignment	Reference
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 1.56 (d, $J=6.5$ Hz, 3H)	-CH <sub>3</sub>	[4]
	$\delta$ 4.88 (q, $J=6.5$ Hz, 1H)	-CH(OH)	[4]
	$\delta$ 6.25 (d, $J=3.1$ Hz, 1H)	Furan H-3	[4]
	$\delta$ 6.35 (m, 1H)	Furan H-4	[4]
	$\delta$ 7.35 (s, 1H)	Furan H-5	[4]

| IR (Thin Film) |  $\nu_{\text{max}}$  3357-3387  $\text{cm}^{-1}$  | O-H stretch | |

Note: Spectroscopic data is often reported for the racemic or the (S)-enantiomer but is representative for the (R)-enantiomer as well, with the key differentiator being the optical rotation.

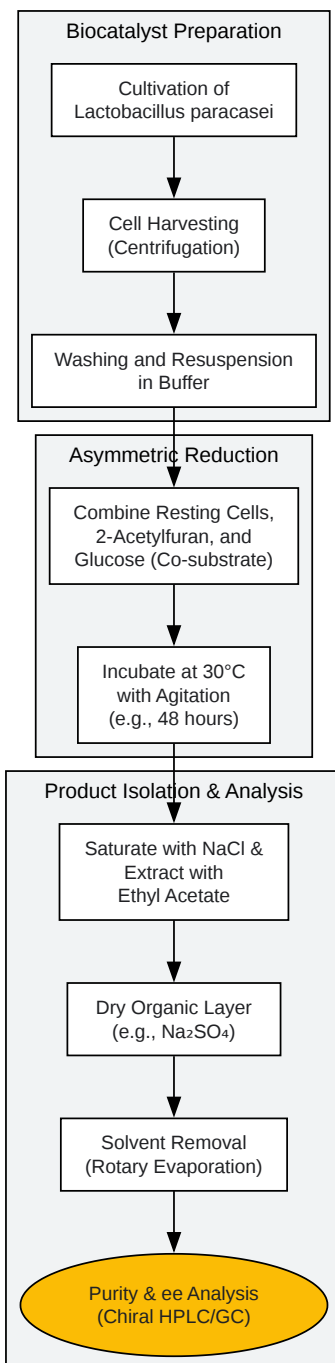
## Enantioselective Synthesis

The most effective method for producing enantiomerically pure **(R)-1-(Furan-2-yl)ethanol** is the asymmetric reduction of the prochiral ketone, 2-acetylfuran.[3][10] Biocatalysis, utilizing whole microbial cells or isolated enzymes, has become the preferred green and efficient route for this transformation.[10]

## Biocatalytic Asymmetric Reduction

This method employs alcohol dehydrogenases (ADHs) found in various microorganisms to catalyze the reduction with high enantioselectivity.[10] The stereochemical result—whether the (R) or (S) enantiomer is formed—depends on the specific enzymes of the chosen biocatalyst.[10] Microorganisms from the *Lactobacillus* genus are particularly effective for producing the (R)-enantiomer.[10][11] One study demonstrated that using *Lactobacillus paracasei* BD101 resulted in the production of **(R)-1-(Furan-2-yl)ethanol** with over 99% enantiomeric excess (ee) and 97% yield, even on a gram scale.[4]

## Workflow for Biocatalytic Synthesis of (R)-1-(Furan-2-yl)ethanol

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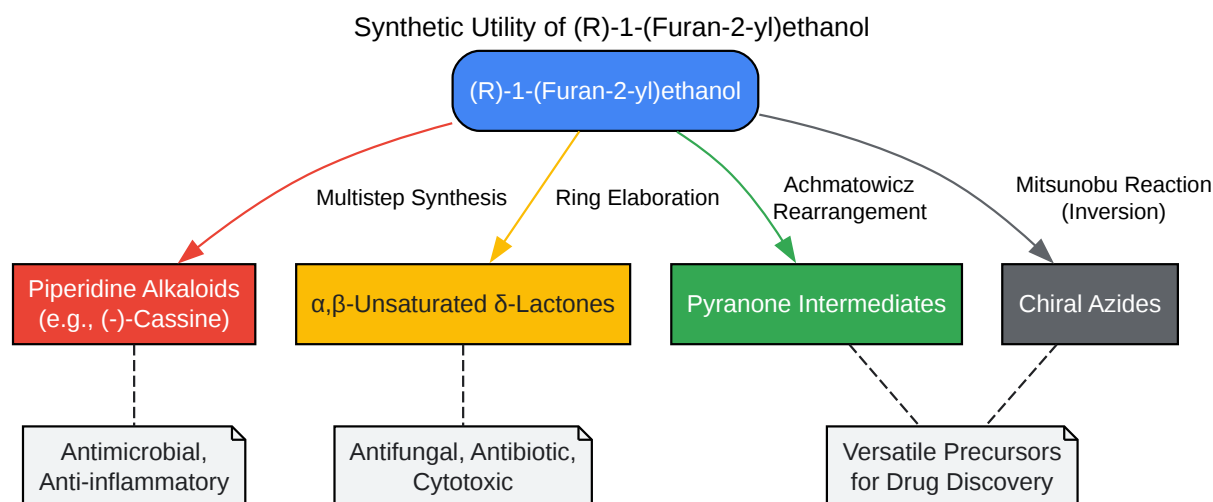
Biocatalytic synthesis of (R)-1-(Furan-2-yl)ethanol.

## Applications in Drug Development and Organic Synthesis

**(R)-1-(Furan-2-yl)ethanol** is a cornerstone chiral intermediate for synthesizing a variety of biologically active molecules.<sup>[2][4]</sup> Its synthetic utility stems from the combination of a stereogenic carbinol center and a versatile furan ring, which can be considered a latent 1,4-dicarbonyl equivalent.<sup>[2]</sup>

#### Key Synthetic Applications:

- **Piperidine Alkaloids:** It serves as a key precursor in the enantioselective synthesis of naturally occurring piperidine alkaloids such as (-)-Cassine and (-)-Spectaline.<sup>[2][4]</sup> These alkaloids are known for a range of biological activities, including antimicrobial and anti-inflammatory effects.<sup>[2]</sup>
- **$\alpha,\beta$ -Unsaturated  $\delta$ -Lactones:** The furan ring can be elaborated to form these lactones, which are core structures in many natural products exhibiting antifungal, antibiotic, and cytotoxic properties against human tumor cells.<sup>[2][4]</sup> The chirality of the starting alcohol is transferred to the final lactone product.<sup>[2]</sup>
- **Stereospecific Transformations:** The chiral hydroxyl group can undergo stereospecific reactions, such as nucleophilic substitution with an inversion of configuration, a classic example being the Mitsunobu reaction to form chiral azides.<sup>[2][4]</sup>
- **Achmatowicz Rearrangement:** The furan moiety can undergo this rearrangement to provide access to valuable pyranone intermediates, further expanding its synthetic potential.<sup>[2]</sup>



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Key synthetic pathways from **(R)-1-(Furan-2-yl)ethanol**.

## Experimental Protocols

Detailed methodologies are crucial for reproducible results in a research setting. The following are protocols for the synthesis and analysis of **(R)-1-(Furan-2-yl)ethanol**.

### Protocol 1: Biocatalytic Asymmetric Reduction of 2-Acetylfuran

This protocol details the enantioselective synthesis of **(R)-1-(Furan-2-yl)ethanol** using *Lactobacillus paracasei* as a whole-cell biocatalyst.<sup>[2][10][11]</sup>

Materials:

- *Lactobacillus paracasei* BD101
- MRS broth (or suitable growth medium)
- 100 mM Phosphate buffer (pH 7.0)
- 2-Acetylfuran (1-(Furan-2-yl)ethanone)
- Glucose (co-substrate)
- Sodium chloride (NaCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Methodology:

- Cultivation of Biocatalyst: Inoculate 100 mL of sterile MRS broth with a fresh culture of *L. paracasei* BD101. Incubate at 30°C for 24-48 hours with shaking at 150 rpm.<sup>[10]</sup>

- Preparation of Resting Cells: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0). Resuspend the pellet in the same buffer to a final concentration of 50 mg/mL (wet cell weight) to create the resting cell suspension.[\[10\]](#)
- Biocatalytic Reduction: In a 50 mL screw-capped flask, combine 10 mL of the resting cell suspension with glucose to a final concentration of 100 mM. Add 2-acetylfuran to a final concentration of 50 mM.[\[10\]](#)
- Reaction Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[\[10\]](#)[\[11\]](#)
- Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl to reduce the solubility of the product. Extract the product three times with an equal volume of ethyl acetate.[\[10\]](#)
- Purification and Analysis: Combine the organic layers and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>. Remove the solvent under reduced pressure using a rotary evaporator.[\[10\]](#) Determine the conversion and enantiomeric excess (ee) of the resulting **(R)-1-(Furan-2-yl)ethanol** using chiral HPLC or GC.[\[2\]](#)[\[10\]](#)

## Protocol 2: General Protocol for Spectroscopic Data Acquisition

This protocol outlines the general steps for acquiring spectroscopic data to confirm the structure of the synthesized product.[\[1\]](#)

Materials:

- Synthesized 1-(Furan-2-yl)ethanol
- Deuterated chloroform (CDCl<sub>3</sub>) for NMR
- Potassium bromide (KBr) for solid IR or salt plates (NaCl) for liquid IR

Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of  $\text{CDCl}_3$ .
  - Transfer the solution to an NMR tube.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
  - Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
- Infrared (IR) Spectroscopy:
  - For a liquid sample, place a drop of the neat liquid between two NaCl plates.
  - For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
  - Obtain the IR spectrum using an FTIR spectrometer.
  - Analyze the spectrum to identify characteristic functional group frequencies (e.g., O-H stretch, C-O stretch, furan ring vibrations).
- Mass Spectrometry (MS):
  - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
  - Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
  - Acquire the mass spectrum to determine the molecular weight of the compound by identifying the molecular ion peak ( $[\text{M}]^+$  or  $[\text{M}+\text{H}]^+$ ).

## Conclusion



**(R)-1-(Furan-2-yl)ethanol** has firmly established itself as a pivotal chiral building block in modern organic synthesis. Its unique structure offers a gateway to a diverse range of high-value, biologically active molecules, particularly piperidine alkaloids and  $\delta$ -lactones.[2][4] The development of efficient and highly selective biocatalytic methods for its synthesis from 2-acetylfuran has made this valuable synthon more accessible, promoting its use in drug discovery and development.[3][10] For researchers and drug development professionals, a thorough understanding of its properties, stereochemistry, and synthetic pathways is essential for leveraging its full potential in the rational design of new, safer, and more effective furan-based therapeutics.[3] Future research should focus on further expanding its applications and quantitatively comparing the pharmacological and toxicological profiles of its enantiomers to support advanced drug development programs.[3]

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